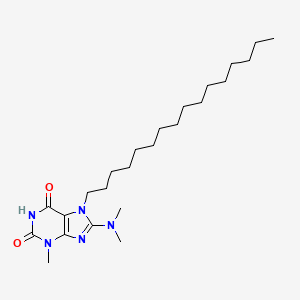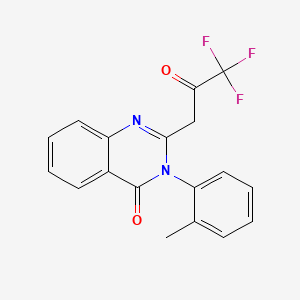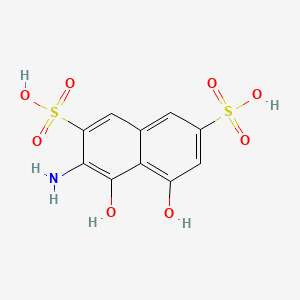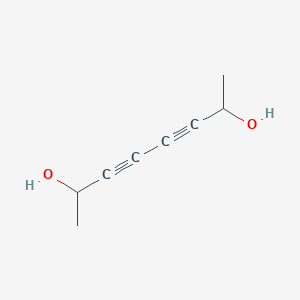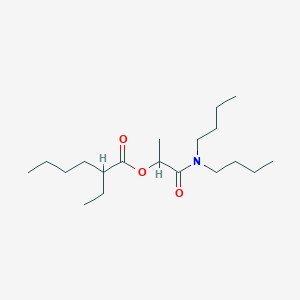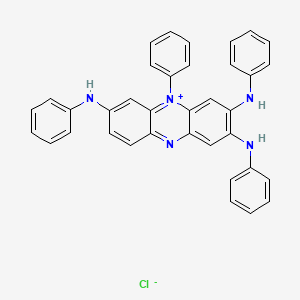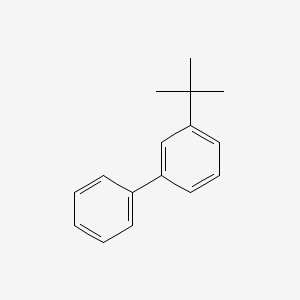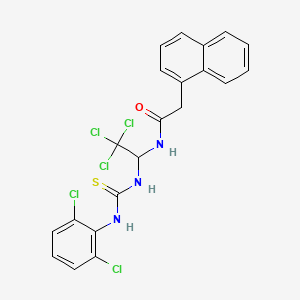
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, a trichloromethyl group, and a thioureido moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.
Introduction of the Trichloromethyl Group: This step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Formation of the Thioureido Moiety: The thioureido group is introduced through a reaction with thiourea or a similar reagent.
Coupling Reactions: The final step involves coupling the various fragments to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with different substituents.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide: Characterized by its unique combination of functional groups.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.
Thioureido Compounds: Compounds containing the thioureido moiety with varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C21H16Cl5N3OS |
|---|---|
分子量 |
535.7 g/mol |
IUPAC名 |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C21H16Cl5N3OS/c22-15-9-4-10-16(23)18(15)28-20(31)29-19(21(24,25)26)27-17(30)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10,19H,11H2,(H,27,30)(H2,28,29,31) |
InChIキー |
XMYCNGRJEXCDHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
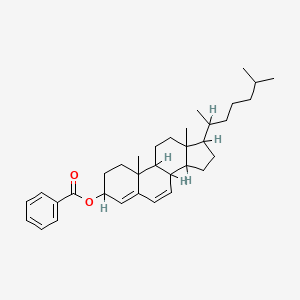
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
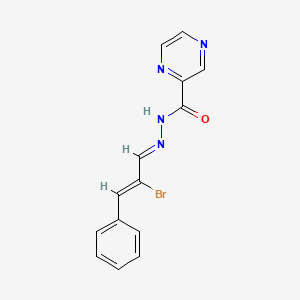
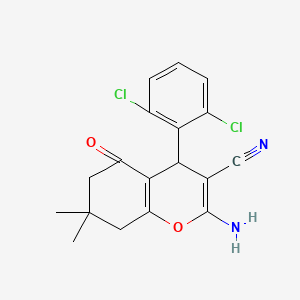
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
